molecular formula C6H9Br3 B14589573 5,5,5-Tribromo-2-methylpent-1-ene CAS No. 61446-97-7

5,5,5-Tribromo-2-methylpent-1-ene

Cat. No.: B14589573
CAS No.: 61446-97-7
M. Wt: 320.85 g/mol
InChI Key: DEENLLKUAJBWKM-UHFFFAOYSA-N
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Description

5,5,5-Tribromo-2-methylpent-1-ene is a halogenated alkene characterized by three bromine atoms at the terminal carbon (C5) and a methyl group at C2. Its structure confers unique reactivity, particularly in electrophilic addition and elimination reactions, due to the electron-withdrawing effects of bromine and the steric hindrance of the methyl group.

Properties

CAS No.

61446-97-7

Molecular Formula

C6H9Br3

Molecular Weight

320.85 g/mol

IUPAC Name

5,5,5-tribromo-2-methylpent-1-ene

InChI

InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3

InChI Key

DEENLLKUAJBWKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Tribromo-2-methylpent-1-ene typically involves the bromination of 2-methylpent-1-ene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpent-1-ene reacts with bromine to form the tribromo derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and appropriate reaction vessels to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Tribromo-2-methylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Tribromo-2-methylpent-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-Tribromo-2-methylpent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5,5-Tribromo-2-methylpent-1-ene with structurally or functionally related halogenated alkenes, drawing on data from the provided evidence.

Structural Analogues

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene ()

  • Substituents : Bromine (C5), chlorine (C4), and three fluorines (C4, C5).
  • Reactivity : The presence of chlorine and fluorine introduces polar covalent bonds, enhancing electrophilicity at C2 compared to purely brominated analogues.
  • Applications : Likely used in fluoropolymer synthesis or as intermediates in agrochemicals, similar to other polyhalogenated alkenes .

2,4,6-Trinitrotoluene (TNT) () Substituents: Nitro groups at C2, C4, and C6 on a toluene backbone. Reactivity: Radical differences in chemical behavior due to nitro groups (explosive properties) versus bromine’s leaving-group tendencies. Safety: TNT’s high explosivity contrasts sharply with the non-explosive but toxic nature of brominated alkenes .

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